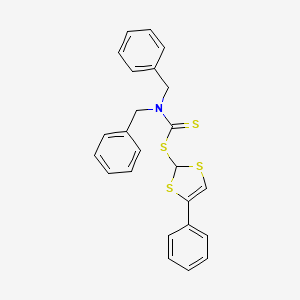
4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate is a chemical compound known for its unique structure and properties. It belongs to the class of dithiolanes and dithiocarbamates, which are often used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate typically involves the reaction of 4-phenyl-2H-1,3-dithiol-2-yl with dibenzylcarbamodithioic acid. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Phenyl-2H-1,3-dithiol-2-yl dibenzylcarbamodithioate include:
4-Phenyl-2H-1,3-dithiol-2-yl: A related compound with similar structural features.
Dibenzylcarbamodithioic acid: Another compound in the same chemical family.
1,3-Dithiolanes: A broader class of compounds with similar dithiolane rings.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties.
Eigenschaften
CAS-Nummer |
61522-82-5 |
|---|---|
Molekularformel |
C24H21NS4 |
Molekulargewicht |
451.7 g/mol |
IUPAC-Name |
(4-phenyl-1,3-dithiol-2-yl) N,N-dibenzylcarbamodithioate |
InChI |
InChI=1S/C24H21NS4/c26-23(29-24-27-18-22(28-24)21-14-8-3-9-15-21)25(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15,18,24H,16-17H2 |
InChI-Schlüssel |
BAOUZRZNRUMFFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SC3SC=C(S3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


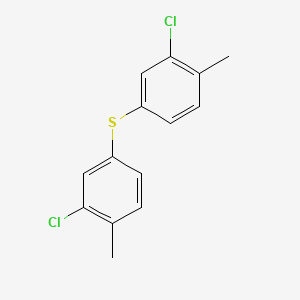
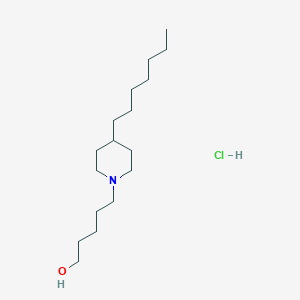
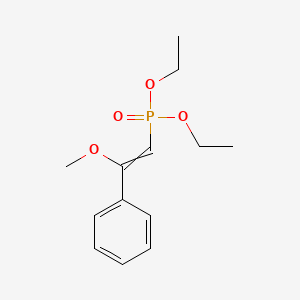
![1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14582687.png)
![2-[4-(Methanesulfonyl)-2,6-dinitrophenyl]-1,1-dimethylhydrazine](/img/structure/B14582694.png)
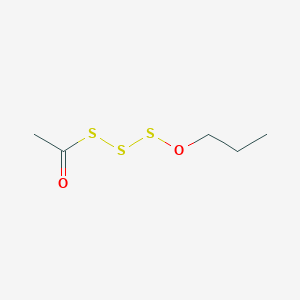
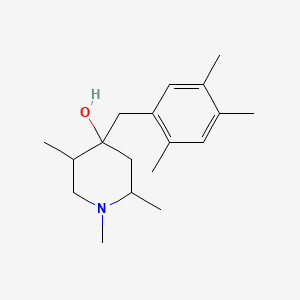
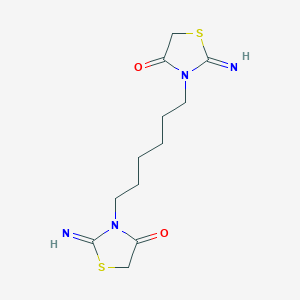
![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)
![1-[(4-Ethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14582738.png)
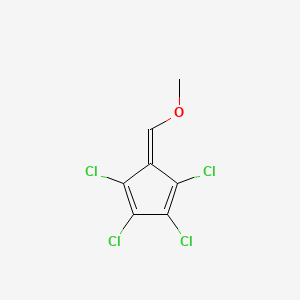
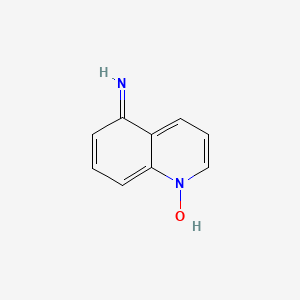
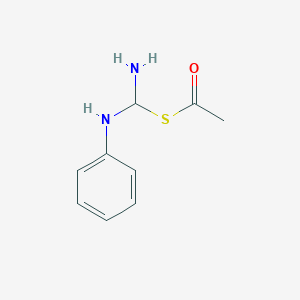
![Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14582761.png)
